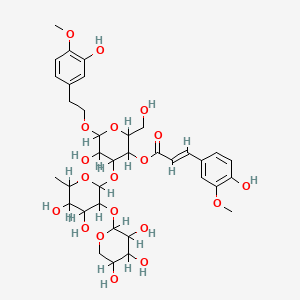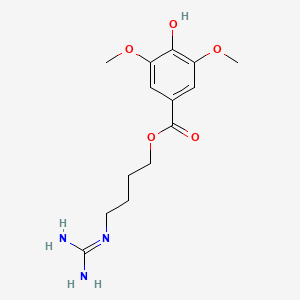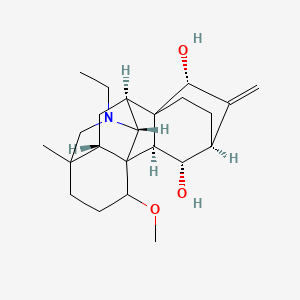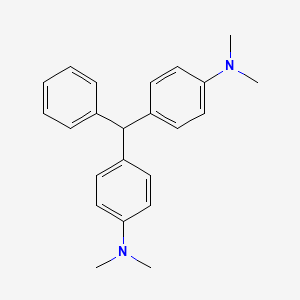
Leucomalachite green
Overview
Description
Leucomalachite green (LMG) is a triphenylmethane dye used to detect blood . It is a major metabolite of malachite green and is a potential carcinogen, teratogen, and mutagen . LMG is also used as a reagent for presumptive blood tests .
Synthesis Analysis
A novel method for LMG hapten synthesis has been presented, which introduces a pure alkyl chain at the para-position of LMG to form a spacer arm for hapten preparation . This method could be expanded to prepare a series of haptens with different lengths of spacer arms .Molecular Structure Analysis
LMG has a molecular formula of C23H26N2 . Its IUPAC name is 4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline . The molecular weight of LMG is 330.5 g/mol . The structure of LMG can be represented by the SMILES string: CN©C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N©C .Chemical Reactions Analysis
LMG is quantitatively oxidized to the chromic malachite green by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .Physical And Chemical Properties Analysis
LMG is a benzenoid aromatic compound . It is expected to be immobile in soil .Scientific Research Applications
Toxicological Effects and Metabolism
Leucomalachite green has been the subject of toxicological studies due to its persistence in fish tissue and potential carcinogenic effects. Research involving rodent models has demonstrated that exposure to this compound results in the formation of DNA adducts in the liver, suggesting genotoxic potential. However, these studies also revealed that the metabolite's mutagenic and carcinogenic consequences might be limited, indicating a complex interaction within biological systems (Culp et al., 2002). Further investigations into the toxicity and metabolism of this compound in rats and mice highlighted its differential effects compared to malachite green, including specific organ toxicities and metabolic pathways leading to various adverse effects (Culp et al., 1999).
Carcinogenicity Assessment
A comprehensive carcinogenicity assessment of malachite green chloride and this compound in rats and mice was conducted to elucidate the cancer risk associated with exposure. The study observed an increase in certain tumor types depending on the dose and sex of the animals. These findings contribute to understanding the carcinogenic potential of this compound and its parent compound, aiding in risk assessment for human exposure (Culp et al., 2006).
Detection and Analysis in Aquatic Environments
Advancements in detection techniques for malachite green and this compound have been significant, with studies developing sensitive and specific assays for their identification in fish and aquatic environments. These include chemiluminescence enzyme immunoassay (CLEIA) and enzyme-linked immunosorbent assay (ELISA) approaches, which offer tools for monitoring and ensuring food safety in aquaculture products (Dong et al., 2020), (Xing et al., 2009).
Environmental Remediation
The environmental persistence of this compound has prompted research into remediation strategies. Studies exploring the adsorptive removal of malachite green from water using graphene oxide composites highlight innovative approaches to mitigating the environmental impact of this compound and its metabolites (Shah et al., 2021).
Mechanism of Action
Target of Action
Leucomalachite green (LMG) is a major metabolite derived from malachite green (MG), a lipophilic cationic triphenylmethane dye . It has been widely utilized for several decades against parasites, fungus, and protozoans causing infectious diseases in aquatic animals . The primary targets of LMG are these infectious agents in the aquatic environment.
Mode of Action
It is known that lmg, being a derivative antimicrobial agent, can interact with the cellular components of the targeted infectious agents, leading to their elimination .
Biochemical Pathways
It is known that lmg, being lipophilic, can easily penetrate cell membranes and may interfere with various cellular processes, leading to the death of the targeted infectious agents .
Pharmacokinetics
LMG is readily absorbed by fish and other animal tissues, where it undergoes biotransformation to its colorless compound . Being lipophilic, LMG can remain in fatty tissues for broad periods of time . This property allows LMG to get into the human food chain simply and accumulate in tissues .
Action Environment
The action of LMG can be influenced by various environmental factors. For instance, the concentration of LMG in fish can vary depending on the water temperature, with warm-water fish having a higher concentration of LMG compared to cold-water fish . Additionally, fish containing medium-fat level and high-fat content had accumulate MG and LMG in their tissues, respectively . Therefore, the efficacy and stability of LMG can be influenced by factors such as water temperature and the fat content of the fish .
Safety and Hazards
LMG is categorized as a carcinogen affecting consumer health . It can accumulate in animal tissues for long periods . Therefore, determining the contamination of aquatic products by LMG is necessary to prevent residual contamination . Safety measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, ingestion, and inhalation .
Future Directions
A rapid and sensitive method to detect chemical residues, reducing the possibility of contamination in fishery products, has been developed . This method uses a colorimetric method with gold nanoparticles (AuNPs) and a specific aptamer . This aptamer-based colorimetric approach might be feasible to utilize as a biosensing module, providing a rapid, inexpensive analysis method for detecting deposited chemical residues .
Biochemical Analysis
Biochemical Properties
Leucomalachite green plays a significant role in biochemical reactions, particularly in its interaction with various biomolecules. It is known to form DNA adducts in the liver of rats, indicating its potential to interact with genetic material . Additionally, this compound interacts with enzymes involved in its biotransformation, such as cytochrome P450 enzymes, which convert malachite green to this compound . This interaction is crucial for its detoxification and elimination from the body.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress, leading to cellular damage and apoptosis . In fish, this compound accumulates in tissues and can disrupt normal cellular functions, including cell signaling pathways and gene expression . This disruption can result in altered cellular metabolism and impaired physiological functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and proteins. It forms DNA adducts, which can lead to mutations and carcinogenesis . This compound also inhibits certain enzymes, such as cytochrome P450, which are involved in its metabolism . This inhibition can result in the accumulation of the compound in tissues, leading to toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound in vitro and in vivo studies has shown that it can cause persistent cellular damage and disrupt normal cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may not cause significant adverse effects, but at higher doses, it can induce toxicity and carcinogenicity . Studies have shown that high doses of this compound can lead to liver damage, oxidative stress, and increased risk of cancer .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily its biotransformation by cytochrome P450 enzymes . These enzymes convert malachite green to this compound, which is then further metabolized and eliminated from the body. The compound can also affect metabolic flux and alter metabolite levels, leading to disruptions in normal metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is lipophilic, allowing it to accumulate in fatty tissues . The compound can also interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues . This distribution pattern is crucial for understanding its toxic effects and potential health risks.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can interact with DNA and proteins within these compartments, leading to its toxic effects. The compound may also undergo post-translational modifications that direct it to specific organelles, influencing its activity and function .
properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXBGJNNCGHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031531 | |
| Record name | Leucomalachite green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reduced form of malachite green; [Merck Index] | |
| Record name | Leucomalachite green | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2440 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in benzene, ethyl ether, Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol | |
| Record name | Leucomalachite green | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to light-brown powder, Needles or leaflets from alcohol, benzene | |
CAS RN |
129-73-7 | |
| Record name | Leucomalachite green | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucomalachite green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomalachite green | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4'-(phenylmethylene)bis[N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Leucomalachite green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethyl-4,4'-benzylidenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCOMALACHITE GREEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U61G37Z20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leucomalachite green | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
102 °C | |
| Record name | Leucomalachite green | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



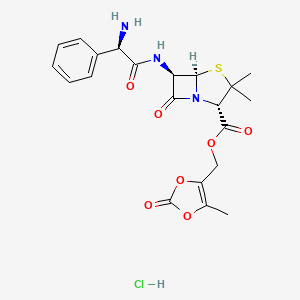
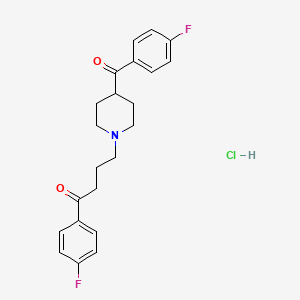

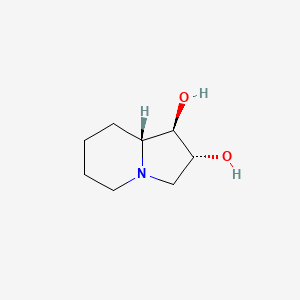
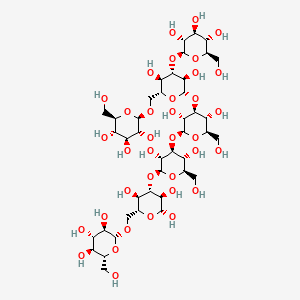
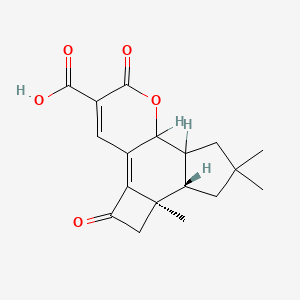
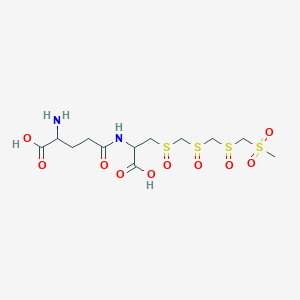
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1674734.png)
